1,3-Dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound featuring a pyrimidine backbone with various functional groups. It is categorized under pyrimidinetriones, a class of compounds known for their diverse biological activities. The presence of the triazole moiety suggests potential applications in medicinal chemistry, particularly in developing antifungal and antibacterial agents.
This compound is classified as a pyrimidinetrione derivative due to its structural characteristics. Its systematic name reflects its complex structure, which includes both a triazole and a phenyl group. The compound can be referenced in chemical databases such as PubChem and BenchChem, where it is identified by its unique CAS Registry Number 439107-33-2 .
The synthesis of 1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common route includes:
The reaction conditions often require careful temperature control and the use of catalysts to optimize yield .
The molecular formula of 1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is C15H13N5O3. Its molar mass is approximately 299.30 g/mol. The structure features a pyrimidine core with methyl groups at positions 1 and 3 and a methylene linkage to a phenyl group substituted with a triazole ring at position 5.
The compound's structural representation can be visualized using molecular modeling software or chemical drawing tools that support 2D and 3D visualization .
This compound can participate in various chemical reactions due to its functional groups:
These reactions can be explored further for synthetic applications or modifications of the compound's structure .
The mechanism of action for 1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione likely involves its interaction with biological targets such as enzymes or receptors. The presence of the triazole moiety suggests potential antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.
Research indicates that compounds with similar structures may also exhibit anti-inflammatory properties by modulating pathways related to oxidative stress . Further studies are needed to elucidate specific pathways and interactions.
The physical properties include:
Chemical properties include:
This compound has potential applications in various fields:
Research into this compound could lead to the development of novel therapeutic agents for treating infections or inflammatory diseases .
1,3-Dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione (systematic name per IUPAC) represents a structurally advanced heterocyclic compound with significant academic interest in medicinal and synthetic chemistry. Its molecular architecture hybridizes two pharmacologically privileged scaffolds: a 1,3-dimethylbarbituric acid (pyrimidinetrione) core and a 1,2,4-triazole moiety, linked via an arylidene bridge. This design leverages the established bioactivity of barbiturates—such as hydrogen-bonding interactions with biological targets—and the versatile coordination chemistry of triazoles [6] [9]. The compound exemplifies the strategic application of the Knoevenagel condensation reaction, a cornerstone methodology for generating exocyclic alkenes from carbonyl precursors, which is critical for extending π-conjugation and modulating electronic properties in drug discovery [10]. Research into such hybrid systems aims to exploit synergistic effects between these heterocycles, potentially enhancing binding affinity or selectivity toward enzymatic targets implicated in inflammation, cancer, or microbial pathogenesis. Current investigations prioritize structure-activity relationship (SAR) studies to optimize its physicochemical profile, particularly solubility and metabolic stability, which are essential for pharmacokinetic optimization [2] [8].
Table 1: Core Structural Components and Their Functional Roles
Structural Component | Chemical Features | Potential Pharmacological Contributions |
---|---|---|
1,3-Dimethylpyrimidinetrione | Hydrogen-bond acceptor; Planar conjugated system | Target recognition (e.g., enzyme active sites) |
1,2,4-Triazole ring | Nitrogen-rich heterocycle; Coordination sites | Enhanced bioavailability; Metal complexation |
Arylmethylene bridge | Extended π-system; Rotational restriction | Electronic modulation; Conformational rigidity |
The synthetic lineage of this compound originates from classical barbiturate chemistry, dating to the early 20th century. The foundational scaffold, 1,3-dimethylbarbituric acid (CAS 769-42-6), was first commercialized as a precursor for hypnotics and later repurposed as a Michael acceptor in nucleophilic reactions [6]. The critical methodological breakthrough emerged with adaptations of the Knoevenagel condensation, initially applied to simpler barbiturate aldehydes. By the 1980s, researchers demonstrated that active methylene groups in 1,3-disubstituted pyrimidinetriones could undergo dehydration with aromatic aldehydes to yield arylidene derivatives—a strategy enabling diverse functionalization [3] [10]. A pivotal advancement occurred with the integration of nitrogen-containing heterocycles (e.g., triazoles) into the arylaldehyde component, driven by the need to improve water solubility and target affinity. The specific use of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde as a reactant marked a key innovation, first documented in PubChem entries (CID 3776974) around the early 2000s [2]. Subsequent refinements focused on optimizing reaction conditions—such as solvent choices (e.g., ethanol), catalysts (e.g., pyridine), and temperature control—to boost yields and purity. For instance, analogous syntheses of pyrazolylmethylene-pyrimidinetriones achieved 78% yields under reflux conditions, establishing a benchmark for efficiency [10]. These efforts collectively enabled the reliable production of the title compound, positioning it as a candidate for mechanistic studies.
Table 2: Evolution of Key Synthetic Methodologies
Time Period | Innovation | Impact on Compound Development |
---|---|---|
Pre-1960 | Commercialization of 1,3-dimethylbarbituric acid | Provided core synthetic building block |
1970–1990 | Knoevenagel condensation with arylaldehydes | Enabled arylidene bridge formation |
2000s | Integration of triazole-containing aldehydes | Introduced multifunctional heterocyclic motifs |
2010s | Process optimization (solvent/catalyst systems) | Improved yields (>75%) and scalability |
Despite progress in synthesis, significant knowledge gaps persist regarding this compound’s biochemical interactions and physicochemical behavior. First, target identification remains theoretical: While computational models suggest affinity for kinases or GABA receptors due to structural parallels with known inhibitors (e.g., benzodiazepine-triazole hybrids), empirical validation through binding assays or crystallography is absent [9]. Second, metabolic fate and stability are uncharacterized; unlike simpler barbiturates, the impact of the triazole moiety on cytochrome P450 metabolism or hydrolysis susceptibility is unknown, complicating preclinical development [6]. Third, structure-activity relationship (SAR) granularity is limited: Minor modifications—such as N-alkyl chain length on the pyrimidinetrione or triazole substitution patterns—may drastically alter bioactivity, but systematic comparative studies are lacking. For example, derivatives with phenylpiperazinyl-thiazole attachments (CID 1480759) exhibit varied potency, underscoring the sensitivity of activity to linker chemistry [4]. Current research objectives aim to address these gaps through:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: